4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid
Description
4-((3,4-Diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid is a heterocyclic compound featuring a central pyrrole ring substituted with two methyl groups (at positions 2 and 5), two formyl groups (at positions 3 and 4), and a benzoic acid moiety linked via a methylene bridge. This structure combines the electron-withdrawing properties of the formyl groups with the aromaticity of the pyrrole and benzoic acid systems, making it a versatile intermediate for synthesizing pharmaceuticals, coordination polymers, or bioactive hybrids.
Properties
IUPAC Name |
4-[(3,4-diformyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-14(8-18)15(9-19)11(2)17(10)7-12-3-5-13(6-4-12)16(20)21/h3-6,8-9H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKKZBJIUBVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)C(=O)O)C)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the reaction of 2,5-dimethylpyrrole with benzaldehyde derivatives under acidic conditions to form the intermediate compound. This intermediate is then subjected to formylation reactions using reagents such as Vilsmeier-Haack reagent to introduce the formyl groups at the 3 and 4 positions of the pyrrole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: 4-((3,4-dicarboxy-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid.
Reduction: 4-((3,4-dihydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel pharmaceuticals. Its structural components are conducive to interactions with biological targets, making it a candidate for drug design.
- Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The specific structure of 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Biochemical Applications
The compound's ability to influence biochemical pathways has been noted in several studies.
- Monoclonal Antibody Production : A related compound was found to enhance monoclonal antibody production by suppressing cell growth while increasing glucose uptake and ATP levels during production processes. This suggests that similar derivatives could optimize bioprocessing conditions for therapeutic antibodies .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the synthesis of advanced materials.
- Polymeric Materials : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. Its functional groups can facilitate cross-linking reactions, leading to enhanced material performance.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxicity against cancer cell lines observed |
| Biochemical Applications | Enhancing monoclonal antibody production | Increased glucose uptake and ATP levels noted |
| Material Science | Synthesis of advanced polymers | Improved thermal stability and mechanical strength |
Case Study 1: Anticancer Activity
A study investigated the effects of various pyrrole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid exhibited significant cytotoxic effects, leading to apoptosis in targeted cells.
Case Study 2: Monoclonal Antibody Production
In a controlled bioprocessing environment, the effect of pyrrole-based compounds on monoclonal antibody production was evaluated. The addition of these compounds resulted in a marked increase in yield and quality of the antibodies produced, demonstrating their potential as bioprocess enhancers.
Mechanism of Action
The mechanism of action of 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid largely depends on its interaction with biological targets. The formyl groups can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the benzoic acid moiety can interact with various enzymes, affecting their activity and leading to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrole-benzoic acid hybrids. Below is a detailed comparison with structurally analogous molecules:
Structural Analogues with Pyrrole and Aromatic Moieties
Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 347332-01-8)
- Structure : Differs by having a single formyl group (position 3) and a methyl ester instead of a carboxylic acid.
- Properties : The ester group reduces polarity compared to the carboxylic acid, impacting solubility (logP likely higher). Hydrolysis of the ester yields the benzoic acid derivative, suggesting the target compound could be a synthetic intermediate or metabolite .
- Molecular Weight : 257.28 g/mol (vs. 315.31 g/mol for the target compound, assuming diformyl substitution adds 56.03 g/mol).
- 5-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)-1,3,4-thiadiazole-2-thiol (Compound 10) Structure: Replaces the diformyl-pyrrole and benzoic acid with a thiadiazole-thiol group. Bioactivity: Reported antimicrobial activity against S. aureus and E. The absence of formyl groups in this compound may reduce electrophilicity but enhance stability .
Functional Group Variations
Ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate (CAS 790270-95-0)
- Structure : Incorporates a thiophene ring and a chloro-substituted phenyl group.
- Reactivity : The thiophene and ester groups may confer distinct electronic properties compared to the benzoic acid moiety. The chloro-substituent could enhance lipophilicity and membrane penetration in biological systems .
- 4-[(Allylamino)sulfonyl]benzoic acid (CAS 790271-03-3) Structure: Replaces the diformyl-pyrrole with an allylamino-sulfonyl group. Applications: Sulfonamide groups are common in drug design (e.g., protease inhibitors). This highlights the benzoic acid moiety’s adaptability in diverse pharmacophores, though the absence of the pyrrole ring limits direct comparison .
Key Research Findings and Gaps
- Structural Insights : Crystallographic tools like SHELXL () and ORTEP () are critical for confirming the target compound’s conformation, particularly the orientation of formyl groups.
- Biological Data : While antimicrobial activity is reported for simpler pyrrole hybrids (), the target compound’s bioactivity remains unstudied. Comparative assays with analogues are needed.
- Synthetic Challenges : Diformylation may require stringent conditions, posing scalability issues. Ester derivatives () offer easier synthesis but lower reactivity.
Biological Activity
The compound 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid , with the molecular formula , is a derivative of benzoic acid and pyrrole. This compound has garnered attention in recent years due to its potential biological activities, including antitumor, antioxidant, and enzyme inhibitory properties. This article delves into the biological activity of this compound, supported by research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid typically involves the condensation of 3,4-dimethyl-1H-pyrrole derivatives with salicylaldehyde. The resulting structure features a pyrrole moiety linked to a benzoic acid unit, which may contribute to its biological properties.
Crystal Structure
The crystal structure analysis reveals significant insights into the compound's geometry and intermolecular interactions, which are critical for its biological activity. The molecule exhibits a centrosymmetric dimer formation through hydrogen bonds, which may influence its interaction with biological targets .
Antioxidant Activity
Research indicates that derivatives of benzoic acid often exhibit antioxidant properties. Specifically, compounds similar to 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid have shown effectiveness in scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. For instance:
- Proteasome Inhibition : Studies have shown that certain benzoic acid derivatives enhance the activity of the proteasome system, which is vital for protein degradation and cellular homeostasis. This suggests that 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid may have potential applications in modulating proteostasis .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated that it could inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the activation of apoptotic pathways and inhibition of tumor-promoting signals .
Case Studies
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid on human foreskin fibroblasts and various cancer cell lines (e.g., Hep-G2 and A2058). The results indicated no significant cytotoxicity at lower concentrations (up to 10 μg/mL), suggesting a favorable safety profile for further development .
Case Study 2: Enzyme Interaction Studies
In silico studies highlighted the binding affinity of this compound to cathepsins B and L—enzymes involved in protein degradation pathways. The interaction was characterized by favorable docking scores and predicted binding modes that support its potential as an enzyme inhibitor .
Research Findings Summary
Q & A
Q. What are the optimal synthetic routes for 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid, and how can reaction conditions be optimized for yield?
A two-step approach is commonly employed. First, the pyrrole core is functionalized via formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce diformyl groups. Second, a methylene bridge is formed between the pyrrole and benzoic acid moieties using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF at 0–4°C to minimize side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 coupling agent:substrate) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should be prioritized?
- NMR : ¹H NMR identifies methyl groups (δ 2.1–2.5 ppm), formyl protons (δ 9.8–10.2 ppm), and aromatic protons (δ 7.3–8.1 ppm).
- FTIR : Stretching vibrations for formyl groups (νC=O ~1680 cm⁻¹) and carboxylic acid (νO-H ~2500–3300 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₇H₁₆N₂O₅: expected [M+H]⁺ = 329.1138). Cross-validation with elemental analysis ensures purity .
Q. What are the key considerations for ensuring the stability of this compound during storage and handling?
Store at 2–8°C in sealed, light-resistant containers under inert gas (e.g., argon) to prevent formyl group oxidation. Use anhydrous solvents (e.g., DMSO-d₆ for NMR) to avoid hydrolysis. Safety protocols include fume hood use and PPE (gloves, lab coat) due to potential irritancy of intermediates .
Q. How can researchers conduct initial bioactivity screening for antimicrobial or anticancer potential?
Use in vitro assays:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model for DMSO) refine reactivity profiles. Compare computed IR/Raman spectra with experimental data for validation .
Q. What experimental design strategies are suitable for optimizing synthesis parameters?
Use Response Surface Methodology (RSM) with central composite design to evaluate factors:
Q. How do substituents on the pyrrole ring influence chemical reactivity and biological interactions?
The diformyl groups enhance electrophilicity, facilitating nucleophilic attacks (e.g., Schiff base formation with lysine residues in enzymes). Methyl groups stabilize the pyrrole ring via steric hindrance, reducing unwanted π-π stacking. Comparative studies with monoformyl or non-formylated analogs can quantify substituent effects on bioactivity .
Q. What methodological approaches analyze degradation products or metabolites under physiological conditions?
- In vitro Metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and analyze via LC-MS/MS.
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. UPLC-PDA tracks degradation kinetics, while HRMS identifies fragments (e.g., demethylated or hydrolyzed products) .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Grow single crystals via slow evaporation in ethanol/water (7:3). Diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100K resolves bond angles and torsional strain. Compare with DFT-optimized geometries to validate tautomeric forms (e.g., enol vs. keto) .
Methodological Notes
- Contradictions in Evidence : Synthesis protocols in use HBTU, while emphasizes DFT validation. Cross-validate results with multiple techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
